molecular formula C7H6ClN3O2S B13675997 2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13675997
M. Wt: 231.66 g/mol
InChI Key: RBLRWXDONKGLJX-UHFFFAOYSA-N
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Description

2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 2-position and a methylsulfonyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolopyrimidines, sulfone derivatives, and sulfide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methylsulfonyl group enhances its reactivity and potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.66 g/mol

IUPAC Name

2-chloro-7-methylsulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6ClN3O2S/c1-14(12,13)11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3

InChI Key

RBLRWXDONKGLJX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=CN=C(N=C21)Cl

Origin of Product

United States

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